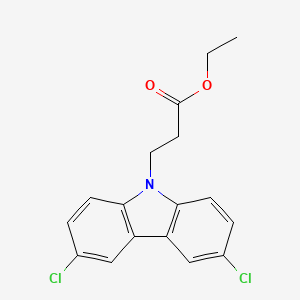![molecular formula C17H23NO4 B12128396 1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B12128396.png)
1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of phenoxy acetamides This compound is characterized by the presence of a piperidine ring, a phenoxy group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Acetamide Intermediate: The reaction of 4-(Propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[4-(Propan-2-yl)phenoxy]acetyl chloride.
Coupling with Piperidine: The intermediate is then reacted with piperidine in the presence of a base like sodium carbonate to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy acetamides.
Scientific Research Applications
1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid can be compared with other phenoxy acetamide derivatives such as:
Phenoxyacetic acid: Lacks the piperidine ring and has different biological activities.
2-(4-Isopropylphenoxy)acetic acid: Similar structure but lacks the piperidine ring.
4-(Propan-2-yl)phenoxyacetic acid: Similar structure but lacks the piperidine ring and carboxylic acid group.
The presence of the piperidine ring and carboxylic acid group in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[2-(4-propan-2-ylphenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-12(2)13-3-5-15(6-4-13)22-11-16(19)18-9-7-14(8-10-18)17(20)21/h3-6,12,14H,7-11H2,1-2H3,(H,20,21) |
InChI Key |
HWEIWYBCPCMQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12128319.png)

![2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12128325.png)
![Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]-](/img/structure/B12128327.png)
![1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12128344.png)

![2-amino-1-(4-ethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128352.png)
![1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea](/img/structure/B12128356.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide](/img/structure/B12128360.png)
![ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12128366.png)
![N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128373.png)
![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ac etic acid](/img/structure/B12128389.png)

